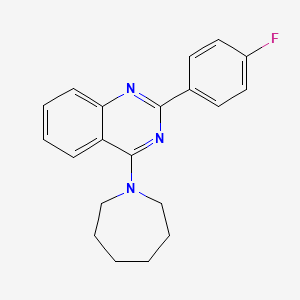

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

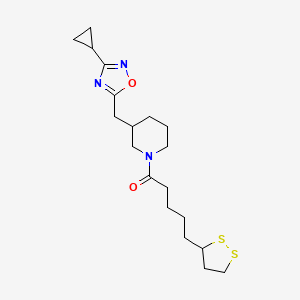

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline, also known as AFQ056, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AFQ056 is a selective inhibitor of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and neurotransmission.

Scientific Research Applications

Protozoan Parasite Growth Inhibitors

Quinazoline derivatives have been identified as potent inhibitors against a range of protozoan parasites, including those responsible for diseases such as human African trypanosomiasis (HAT), Chagas disease, cutaneous leishmaniasis, and malaria. Research has focused on the development of new drugs using quinazoline scaffolds to address the significant global health burden these diseases represent (Devine et al., 2015).

AMPA Receptor Antagonists

Quinazolines have been investigated for their role as antagonists of the AMPA receptor, a critical component in the central nervous system involved in synaptic transmission and plasticity. This research has implications for treating neurological disorders by modulating glutamate receptors (Chenard et al., 2001).

Cytotoxicity and Molecular Docking Studies

Some quinazoline derivatives have demonstrated significant cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy. Molecular docking studies have further supported their role in targeting tubulin and inhibiting cancer cell proliferation (Mphahlele et al., 2017).

Synthesis of Fluoroalkylated Heterocycles

The synthesis of fluoroalkylated quinazoline derivatives has been explored, highlighting the chemical versatility of the quinazoline scaffold and its potential for generating new compounds with varied biological activities (Yang & Liu, 2006).

Targeting Epidermal Growth Factor Receptors

Quinazoline derivatives have been synthesized for targeting epidermal growth factor receptors (EGFR), a key focus in cancer research due to the role of EGFR in tumorigenesis. These compounds offer a promising approach for developing new anticancer therapies (Garcia et al., 2009).

Imaging Norepinephrine Transporters with PET

Quinazoline derivatives have been labeled for potential use in imaging norepinephrine transporters with positron emission tomography (PET), offering insights into the nervous system's functioning and potential applications in diagnosing neurological conditions (Schou et al., 2006).

Optoelectronic Materials

Research into quinazoline derivatives has extended into the field of optoelectronic materials, where their incorporation into π-extended conjugated systems has shown potential for creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

Properties

IUPAC Name |

4-(azepan-1-yl)-2-(4-fluorophenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3/c21-16-11-9-15(10-12-16)19-22-18-8-4-3-7-17(18)20(23-19)24-13-5-1-2-6-14-24/h3-4,7-12H,1-2,5-6,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAGZEUPUMFYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)

![N-isopropyl-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2940859.png)

![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940867.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)

![2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B2940873.png)

![5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2940876.png)